molecular formula C13H23F2NO3S B6796354 N-(2-cyclobutyl-2-hydroxyethyl)-1-(2,2-difluorocyclohexyl)methanesulfonamide

N-(2-cyclobutyl-2-hydroxyethyl)-1-(2,2-difluorocyclohexyl)methanesulfonamide

Cat. No.: B6796354
M. Wt: 311.39 g/mol
InChI Key: XBNCRLVSNQEVDV-UHFFFAOYSA-N
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Description

N-(2-cyclobutyl-2-hydroxyethyl)-1-(2,2-difluorocyclohexyl)methanesulfonamide is a synthetic organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s unique structure, which includes cyclobutyl, hydroxyethyl, difluorocyclohexyl, and methanesulfonamide groups, suggests it could have interesting chemical and biological properties.

Properties

IUPAC Name

N-(2-cyclobutyl-2-hydroxyethyl)-1-(2,2-difluorocyclohexyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23F2NO3S/c14-13(15)7-2-1-6-11(13)9-20(18,19)16-8-12(17)10-4-3-5-10/h10-12,16-17H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNCRLVSNQEVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CS(=O)(=O)NCC(C2CCC2)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclobutyl-2-hydroxyethyl)-1-(2,2-difluorocyclohexyl)methanesulfonamide likely involves multiple steps, including the formation of the cyclobutyl and difluorocyclohexyl groups, followed by their coupling with the methanesulfonamide moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This might involve optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to increase production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclobutyl-2-hydroxyethyl)-1-(2,2-difluorocyclohexyl)methanesulfonamide could undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group could be oxidized to a carbonyl group.

    Reduction: The difluorocyclohexyl group could be reduced to a cyclohexyl group.

    Substitution: The methanesulfonamide group could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the difluorocyclohexyl group would yield a cyclohexyl derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyclobutyl-2-hydroxyethyl)-1-(2,2-difluorocyclohexyl)methanesulfonamide could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or pharmaceuticals.

Biology

In biology, this compound could be studied for its potential biological activity. The presence of the methanesulfonamide group suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery research.

Medicine

In medicine, if the compound exhibits biological activity, it could be investigated as a potential therapeutic agent. Its unique structure might confer specific pharmacological properties, such as anti-inflammatory or anticancer activity.

Industry

In industry, this compound could be used in the development of new materials or as a specialty chemical in various applications, such as coatings or adhesives.

Mechanism of Action

The mechanism by which N-(2-cyclobutyl-2-hydroxyethyl)-1-(2,2-difluorocyclohexyl)methanesulfonamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s structure suggests it might interact with these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other sulfonamide derivatives or compounds with cyclobutyl and difluorocyclohexyl groups. Examples could include:

  • N-(2-hydroxyethyl)-1-(2,2-difluorocyclohexyl)methanesulfonamide
  • N-(2-cyclobutyl-2-hydroxyethyl)-1-cyclohexylmethanesulfonamide

Uniqueness

N-(2-cyclobutyl-2-hydroxyethyl)-1-(2,2-difluorocyclohexyl)methanesulfonamide is unique due to the combination of its structural features. The presence of both cyclobutyl and difluorocyclohexyl groups, along with the methanesulfonamide moiety, might confer specific chemical and biological properties that are not found in other similar compounds.

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